Hexanoic acid, 2-(aminomethyl)-3-methyl-
Description
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(aminomethyl)-3-methylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-4-6(2)7(5-9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
InChI Key |
ZKMLGDVKOQYJKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid involves the condensation of isovaleraldehyde with an alkyl cyanoacetate to form an intermediate, which is then subjected to further reactions to yield the final product . The process typically involves the use of solvents and reagents that are both cost-effective and environmentally friendly .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthesis stages to achieve higher yields and purity. Techniques such as hydrolysis and crystallization are employed to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-(aminomethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides for substitution reactions and strong acids or bases for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Hexanoic acid, 2-(aminomethyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its role in neurotransmission and its potential effects on the nervous system.
Medicine: It is a key ingredient in anticonvulsant drugs used to treat epilepsy and neuropathic pain.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-3-(aminomethyl)-5-methylhexanoic acid involves its interaction with the GABAergic system. It binds to specific receptors in the nervous system, modulating the release of neurotransmitters and reducing neuronal excitability. This action helps in controlling seizures and alleviating neuropathic pain .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
Pregabalin : Reduces seizure frequency by 50% in adjunctive therapy for partial-onset epilepsy .
Hexanoic Acid Derivatives: Ethyl esters dominate beer volatiles, contributing to aroma profiles .
3-Hydroxy-3-methylhexanoic Acid: Correlated with improved gastrointestinal health in clinical metabolomic studies .
Surfactant Amides : Exhibit critical micelle concentrations (CMC) of 0.1–1 mM, suitable for industrial applications .
Q & A
Q. What are the optimal synthetic routes for Hexanoic Acid, 2-(Aminomethyl)-3-Methyl-, and how do reaction conditions influence product yield?
Methodological Answer: Synthesis of this compound typically involves multi-step reactions, including oxidation, reduction, and substitution. For example:
- Oxidation: Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions converts hydroxyl groups to ketones .
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces amino groups to amines .
- Substitution: Nucleophilic substitution with ammonia (NH₃) introduces the aminomethyl group .
| Reaction Type | Reagents/Conditions | Major Products | Yield Range |
|---|---|---|---|
| Oxidation | KMnO₄ (H₂SO₄) | 2-Amino-3-oxohexanoic acid | 60-75% |
| Reduction | LiAlH₄ (dry ether) | 2-Amino-3-hydroxyhexane | 70-85% |
| Substitution | NH₃ (aqueous) | 2-Amino-3-chlorohexanoic acid | 50-65% |
Yield optimization requires strict control of temperature, solvent polarity, and stoichiometry.
Q. Which analytical techniques are most effective for characterizing Hexanoic Acid, 2-(Aminomethyl)-3-Methyl-?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Detects molecular ions (e.g., m/z 198 for ester derivatives) and fragmentation patterns to confirm structure .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups (e.g., δ 1.2-1.5 ppm for methyl, δ 3.1-3.5 ppm for aminomethyl) .
- X-ray Crystallography: Resolves stereochemistry at chiral centers (e.g., (2R,3S) vs. (2S,3R) configurations) .
| Technique | Key Data Points | Detection Limit |
|---|---|---|
| GC-MS | Molecular ion, fragmentation | 0.1 ppm |
| ¹H NMR | Chemical shifts, coupling constants | 1-5 mg sample |
Q. How does Hexanoic Acid, 2-(Aminomethyl)-3-Methyl- behave under common reaction conditions?
Methodological Answer:
- pH Sensitivity: The amino group protonates below pH 4, altering nucleophilicity and reaction kinetics in substitution reactions .
- Thermal Stability: Decomposes above 150°C, forming byproducts like NH₃ and CO₂ .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to protic solvents .
Advanced Research Questions
Q. How does stereochemistry at the aminomethyl and methyl groups affect biological activity?
Methodological Answer:
- Enzyme Selectivity: (2R,3S)-isomers show higher binding affinity to serine proteases (e.g., trypsin) due to spatial compatibility with active sites .
- Metabolic Pathways: (2S)-configured analogs are preferentially incorporated into β-lactam antibiotic precursors in Streptomyces spp. .
- Experimental Validation: Use chiral HPLC or enzymatic assays with stereospecific substrates (e.g., L-amino acid oxidases) to differentiate activity .
Q. What strategies resolve contradictions in enzymatic interaction data involving this compound?
Methodological Answer: Conflicting data often arise from:
- Assay Conditions: Varying pH (e.g., 6.0 vs. 7.4) alters ionization states of the amino group, affecting enzyme binding .
- Substrate Purity: Trace impurities (e.g., 3-hydroxyhexanoic acid) inhibit enzymes like dehydrogenases .
Resolution Steps:
- Reproducibility Checks: Standardize buffer systems (e.g., 50 mM Tris-HCl, pH 7.4).
- Isotopic Labeling: Use ¹⁵N-labeled compound to track binding via NMR or mass spectrometry .
- Control Experiments: Test commercial analogs (e.g., pregabalin derivatives) to isolate stereochemical effects .
Q. How can isotopic labeling elucidate the compound’s role in metabolic pathways?
Methodological Answer:
- ¹³C-Labeling: Track incorporation into fatty acid β-oxidation intermediates using GC-MS (e.g., 3-hydroxyhexanoyl-CoA) .
- Stable Isotope Dilution: Quantify free 3-hydroxy fatty acids in mitochondrial disorders via deuterated internal standards .
- Kinetic Studies: Time-resolved ¹H NMR monitors metabolic flux in cell cultures (e.g., CHO cells) .
| Isotope | Application | Key Finding |
|---|---|---|
| ¹³C | β-Oxidation Pathway | Accumulates in diabetic ketoacidosis |
| ²H | Quantification | Detects 0.5 μM levels in serum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
